(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
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Overview
Description
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of tropane alkaloids . This method typically starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Another method involves the use of an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This sequence efficiently converts the starting material into the desired bicyclic system.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of strong alkali and alcohol in the reaction with 3-chlorobicyclo[3.2.1]-3-octen-2-one can generate intermediate compounds, which can then be hydrolyzed to obtain the target product in high yield .
Chemical Reactions Analysis
Types of Reactions: (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it serves as a scaffold for developing new drugs, particularly those targeting the central nervous system due to its structural similarity to tropane alkaloids . In the industry, it is used in the synthesis of materials with specific properties, such as polymers and catalysts .
Mechanism of Action
The mechanism of action of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione include other bicyclic systems like tricyclo[3.2.1.02.7]octane and bicyclo[3.3.1]nonane . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of a nitrogen atom within its bicyclic framework. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
52730-21-9 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(13)11-7(6)12/h6H,4-5H2,1-3H3,(H,11,12,13)/t6-,10+/m1/s1 |
InChI Key |
NRQVXWNPFZZDMQ-LDWIPMOCSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)NC2=O |
Canonical SMILES |
CC1(C2CCC1(C(=O)NC2=O)C)C |
Origin of Product |
United States |
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